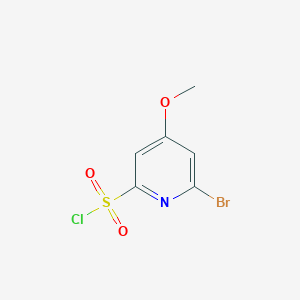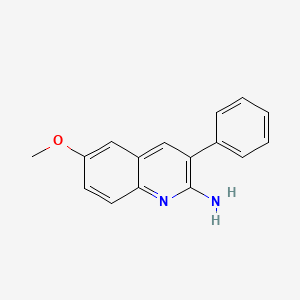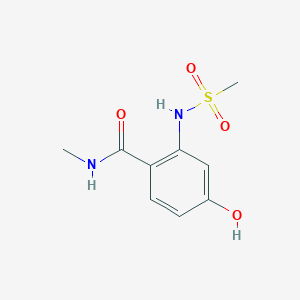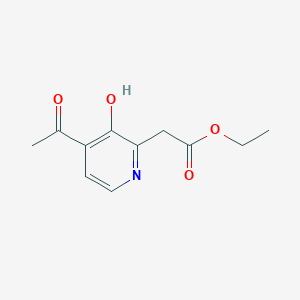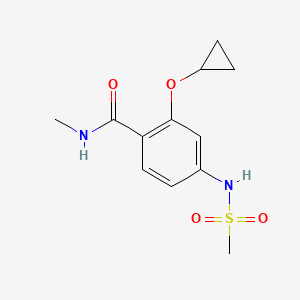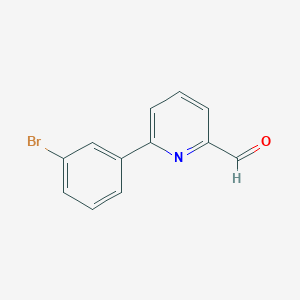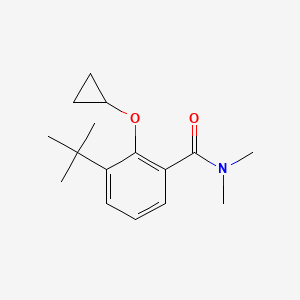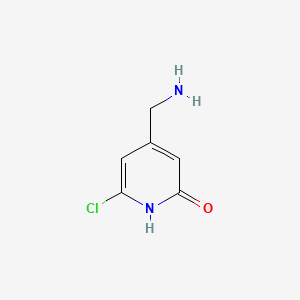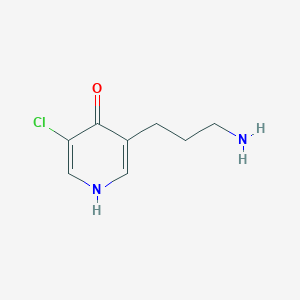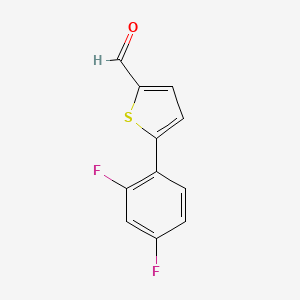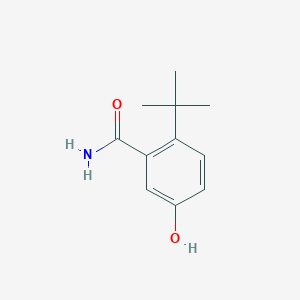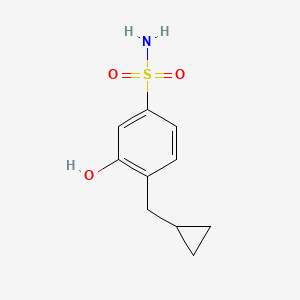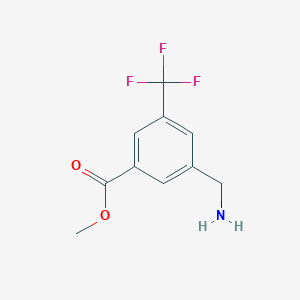
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an aminomethyl group, and a methyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group of 3-(trifluoromethyl)benzoic acid is esterified using methanol and an acid catalyst to form Methyl 3-(trifluoromethyl)benzoate.
Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the meta position relative to the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize side reactions and improve the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aminomethyl group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(aminomethyl)-5-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 3-(aminomethyl)-5-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.
Methyl 3-(aminomethyl)-5-nitrobenzoate: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,5,14H2,1H3 |
Clé InChI |
GBMPTOBRMQIMLR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


